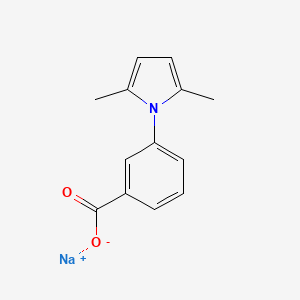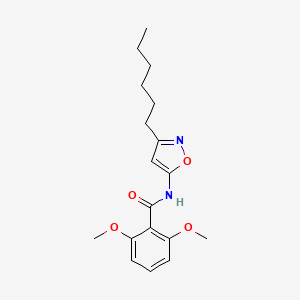
N-(3-Hexyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide typically involves the formation of the isoxazole ring followed by the attachment of the benzamide moiety. One common method involves the reaction of an alkyne with a nitrile oxide to form the isoxazole ring through a 1,3-dipolar cycloaddition reaction . The nitrile oxide can be generated in situ from an oxime precursor using an oxidizing agent such as N-chlorosuccinimide . The resulting isoxazole intermediate is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of greener solvents and catalysts to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles or other derivatives.
Reduction: The compound can be reduced to form isoxazolines or other reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide can be compared with other isoxazole derivatives such as:
Isoxazole: The parent compound with a simple isoxazole ring.
3-Methylisoxazole: A derivative with a methyl group at the 3-position.
5-Phenylisoxazole: A derivative with a phenyl group at the 5-position.
Uniqueness
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide is unique due to the presence of both the hexyl group on the isoxazole ring and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
82559-76-0 |
|---|---|
Fórmula molecular |
C18H24N2O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(3-hexyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C18H24N2O4/c1-4-5-6-7-9-13-12-16(24-20-13)19-18(21)17-14(22-2)10-8-11-15(17)23-3/h8,10-12H,4-7,9H2,1-3H3,(H,19,21) |
Clave InChI |
WIEGTZZXCHSOCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


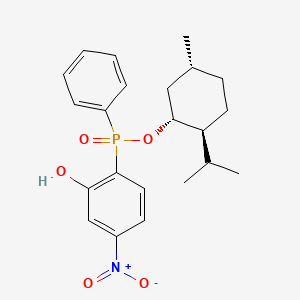
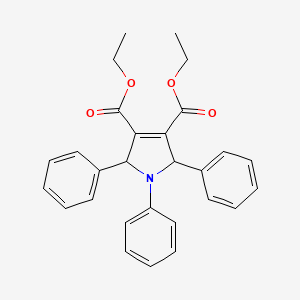
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
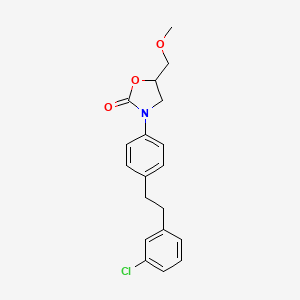

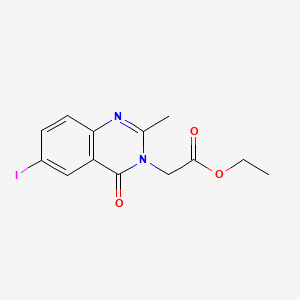

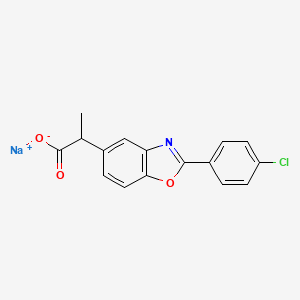

![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)


